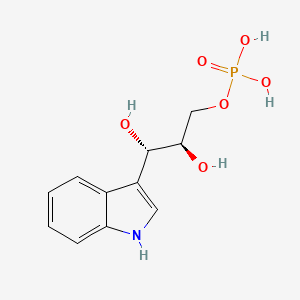

Indole-3-glycerol phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,2R)-1-C-(indol-3-yl)glycerol 3-phosphate is the (1S,2R)-diastereomer of 1-C-(indol-3-yl)glycerol 3-phosphate. It is a conjugate acid of a (1S,2R)-1-C-(indol-3-yl)glycerol 3-phosphate(2-).

Aplicaciones Científicas De Investigación

Hepatic Protection by Indole Derivatives

Indole-3-glycerol phosphate and its derivatives, such as Indole-3-Carbinol (I3C) and 3,3'-Diindolylmethane (DIM), have shown significant protective effects against chronic liver injuries. These compounds modulate transcriptional factors, alleviate oxidative stress, inhibit DNA synthesis, and influence cell activation, proliferation, and apoptosis. They also regulate enzymes related to hepatitis viral replication, lipogenesis, ethanol metabolism, and detoxification of hepatotoxic substances. Their immunomodulatory functions contribute to the improvement of conditions like non-alcoholic steatohepatitis by inhibiting pro-inflammatory cytokines and chemokines, thereby reducing microbial-induced liver injuries (Wang et al., 2016).

Pharmacological Potential of Plant-Based Indole Alkaloids

Plant-based indole alkaloids exhibit a wide array of pharmacological activities due to the indole nucleus. These activities include anticancer, antibacterial, antiviral, antimalarial, antifungal, anti-inflammatory, antidepressant, analgesic, hypotensive, anticholinesterase, antiplatelet, antidiarrheal, spasmolytic, antileishmanial, lipid-lowering, antimycobacterial, and antidiabetic effects. Research on these compounds may lead to the identification of new lead compounds for therapeutic applications (Omar et al., 2021).

Indole Synthesis and Classification

The synthesis of indoles, including indole-3-glycerol phosphate, has been a focus of organic chemistry due to their presence in a variety of biologically active compounds. A comprehensive classification of indole synthesis methods provides a framework for understanding the diverse strategies used in their production. This classification aids in identifying the history and current state of art in indole synthesis, which is crucial for the development of new compounds with potential scientific research applications (Taber & Tirunahari, 2011).

Impact of Gut-Bacteria-Derived Indole Derivatives

Indole and its derivatives, produced by the metabolism of tryptophan by intestinal microorganisms, play significant roles in maintaining intestinal homeostasis and influencing liver metabolism and immune responses. These compounds activate nuclear receptors, regulate intestinal hormones, and serve as signaling molecules, showing promising therapeutic prospects in treating intestinal and liver diseases (Li et al., 2021).

Umpolung Strategies for Indole Functionalization

The concept of umpolung, or polarity inversion, has been applied to indole chemistry to overcome limitations in synthesizing certain indole derivatives. This approach allows for the functionalization of indoles, particularly at the C2 position, which is significant for creating bioactive compounds for scientific research. This review highlights the advancements in C2 umpolung of indoles, emphasizing its importance in synthetic and pharmaceutical chemistry (Deka et al., 2020).

Propiedades

Nombre del producto |

Indole-3-glycerol phosphate |

|---|---|

Fórmula molecular |

C11H14NO6P |

Peso molecular |

287.21 g/mol |

Nombre IUPAC |

[(2R,3S)-2,3-dihydroxy-3-(1H-indol-3-yl)propyl] dihydrogen phosphate |

InChI |

InChI=1S/C11H14NO6P/c13-10(6-18-19(15,16)17)11(14)8-5-12-9-4-2-1-3-7(8)9/h1-5,10-14H,6H2,(H2,15,16,17)/t10-,11+/m1/s1 |

Clave InChI |

NQEQTYPJSIEPHW-MNOVXSKESA-N |

SMILES isomérico |

C1=CC=C2C(=C1)C(=CN2)[C@@H]([C@@H](COP(=O)(O)O)O)O |

SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O |

SMILES canónico |

C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O |

Sinónimos |

indole-3-glycerol phosphate indole-3-glycerophosphate indoleglycerol phosphate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

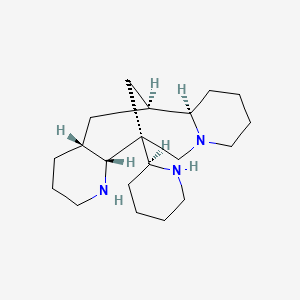

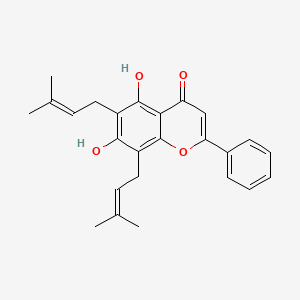

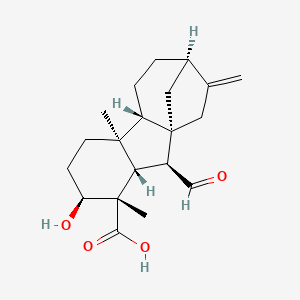

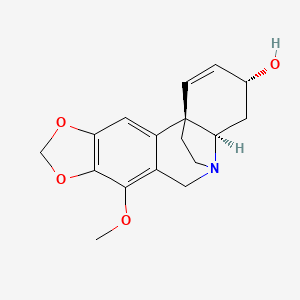

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.